

# Antibacterial Activity of Thiazolo-Nootkatone Derivatives

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## Compound Focus: Nootkatol

CAS No.: 50763-67-2

Cat. No.: S605095

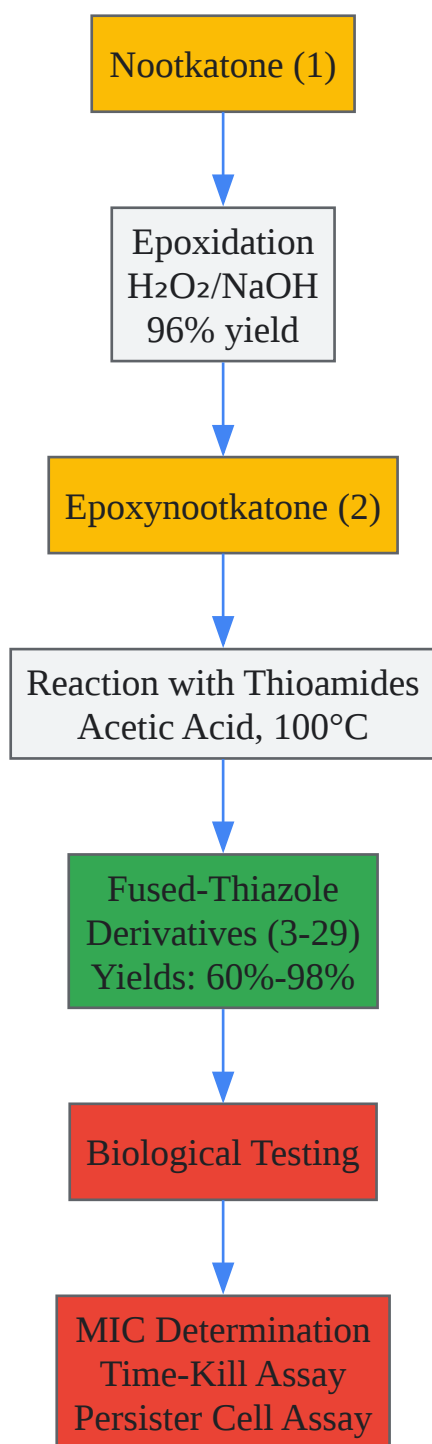
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The table below summarizes the minimum inhibitory concentration (MIC) data for the most active synthesized compounds against a panel of Gram-positive bacteria [1].

Compound	<i>S. aureus</i> strains (MIC, $\mu\text{g/mL}$ )	<i>S. epidermidis</i> (MIC, $\mu\text{g/mL}$ )	<i>E. faecium</i> (MIC, $\mu\text{g/mL}$ )
<b>15</b> (p-hydroxy)	As low as 6.25	6.25	3.12
<b>16</b> (catechol, di-hydroxy)	As low as 3.12	3.12	1.56
<b>17</b> (methylenedioxy)	Active only against some Gram-positive bacteria	-	-
<b>Starting Materials</b> (Nootkatone, Epoxynootkatone)	No activity at 50 $\mu\text{g/mL}$	No activity at 50 $\mu\text{g/mL}$	No activity at 50 $\mu\text{g/mL}$

## Synthesis and Experimental Protocol

The chimeric thiazolo-nootkatone derivatives were synthesized and evaluated according to the following workflow [1]:



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#### Key Steps and Conditions [1]:

- **Epoxidation:** Nootkatone is reacted with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in sodium hydroxide (NaOH) to form epoxynootkatone in 96% yield.

- **Thiazole Ring Formation:** Epoxynootkatone is reacted with various thioamides and thioureas in acetic acid at 100°C to produce the final fused-thiazole derivatives, with yields ranging from 60% to 98%.
- **Biological Assays:**
  - **MIC Determination:** Compounds were tested against 19 strains of bacteria. Active compounds were further evaluated in serial dilution to determine the Minimum Inhibitory Concentration.
  - **Time-Kill Assay:** Conducted to determine if the compound was bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). Compound **16** was found to be bactericidal.
  - **Persister Cell Assay:** The ability of compound **16** to kill hard-to-treat MRSA persister cells (stationary-phase bacteria) was evaluated and compared to the antibiotic gentamicin.

## Key Structure-Activity Relationship (SAR) Insights

The study identified the following critical structural features for antibacterial activity [1]:

- The **p-hydroxy group** on the phenyl ring is essential for potent activity (as seen in compound **15**).
- The activity is significantly enhanced when a **m-hydroxy group is added** to the p-hydroxy compound, forming a catechol moiety (compound **16**).
- A **m-hydroxy group alone** (without the p-hydroxy) does not confer significant activity (compound **14**).
- **Acetalization of the dihydroxy group** (e.g., to methylenedioxy in compound **17**) significantly decreases activity.
- Other substituents, such as alkyl groups, halogens, and ethers, did not produce significant antibacterial activity.

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## References

1. Synthesis of Chimeric Thiazolo-Nootkatone Derivatives as ... [pmc.ncbi.nlm.nih.gov]

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